molecular formula C28H18F6N6O5 B4331669 {1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazol-1-yl}(4-methylphenyl)methanone

{1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazol-1-yl}(4-methylphenyl)methanone

Cat. No.: B4331669
M. Wt: 632.5 g/mol
InChI Key: AOICIONDLZDRBG-UHFFFAOYSA-N
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Description

1-(4-methylbenzoyl)-1’,3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1’H-2,2’-biimidazole is a complex organic compound characterized by its unique structure, which includes multiple nitro and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(4-methylbenzoyl)-1’,3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1’H-2,2’-biimidazole involves multiple steps. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation:

    Cyclization: Formation of the biimidazole ring.

The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for Friedel-Crafts acylation .

Chemical Reactions Analysis

1-(4-methylbenzoyl)-1’,3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1’H-2,2’-biimidazole undergoes various chemical reactions, including:

Common reagents include nitric acid for nitration and zinc dust for reduction. Major products depend on the specific reaction conditions but often include derivatives with modified functional groups .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methylbenzoyl)-1’,3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1’H-2,2’-biimidazole involves interactions with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar compounds include other nitro and trifluoromethyl-substituted aromatic compounds. Compared to these, 1-(4-methylbenzoyl)-1’,3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1’H-2,2’-biimidazole is unique due to its biimidazole structure, which provides additional stability and reactivity .

Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

(4-methylphenyl)-[3-[2-nitro-4-(trifluoromethyl)phenyl]-2-[1-[2-nitro-4-(trifluoromethyl)phenyl]imidazol-2-yl]-2H-imidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18F6N6O5/c1-16-2-4-17(5-3-16)26(41)38-13-12-37(21-9-7-19(28(32,33)34)15-23(21)40(44)45)25(38)24-35-10-11-36(24)20-8-6-18(27(29,30)31)14-22(20)39(42)43/h2-15,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOICIONDLZDRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=CN(C2C3=NC=CN3C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])C5=C(C=C(C=C5)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18F6N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazol-1-yl}(4-methylphenyl)methanone
Reactant of Route 2
Reactant of Route 2
{1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazol-1-yl}(4-methylphenyl)methanone
Reactant of Route 3
Reactant of Route 3
{1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazol-1-yl}(4-methylphenyl)methanone
Reactant of Route 4
Reactant of Route 4
{1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazol-1-yl}(4-methylphenyl)methanone
Reactant of Route 5
Reactant of Route 5
{1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazol-1-yl}(4-methylphenyl)methanone
Reactant of Route 6
Reactant of Route 6
{1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazol-1-yl}(4-methylphenyl)methanone

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